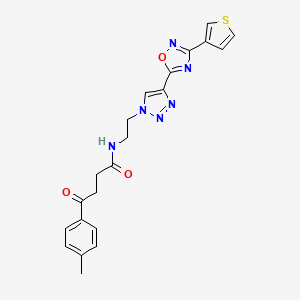
4-oxo-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-oxo-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide" is a complex chemical compound composed of various heterocyclic rings and functional groups. It stands out due to the presence of a thiophene ring, a 1,2,4-oxadiazole ring, and a 1H-1,2,3-triazole ring connected to a butanamide core with a p-tolyl substituent. The diverse structure hints at its potential as a versatile compound in scientific research and various applications in chemistry, biology, and potentially medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the formation of the core butanamide structure through condensation reactions involving appropriate amines and carboxylic acids.
The thiophene, 1,2,4-oxadiazole, and 1H-1,2,3-triazole moieties are introduced through cyclization reactions, often requiring catalysts such as copper(I) for azide-alkyne cycloaddition.
The final product may require purification steps such as recrystallization or chromatography to ensure its high purity.
Industrial Production Methods:
Industrially, the production of such a compound would involve scaling up the laboratory procedures while maintaining strict control over reaction conditions and yields.
Process optimization and use of automated reactors could enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The thiophene ring can undergo oxidative reactions, potentially forming sulfoxides or sulfones.
Reduction: : Functional groups within the compound, such as the oxo group, could be reduced to corresponding alcohols under appropriate conditions.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents to modulate the compound's properties.
Common Reagents and Conditions:
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Halogens, nitrating agents, or sulfonation reagents under acidic conditions facilitate these reactions.
Major Products Formed:
Oxidation: : Sulfoxides or sulfones from the thiophene ring.
Reduction: : Alcohol derivatives of the butanamide core.
Substitution: : Various aromatic substitutions yielding different functionalized derivatives.
Scientific Research Applications
Chemistry:
As a building block for synthesizing more complex molecules.
Used in studies exploring the reactivity of heterocyclic compounds.
Biology:
Potential bioactive compound for studying enzyme inhibition.
Used in assays to investigate cellular pathways and molecular targets.
Medicine:
May serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Potential use in developing diagnostic agents.
Industry:
Could be explored for use in materials science, particularly in developing new polymers or advanced materials with specific properties.
Mechanism of Action
The compound's mechanism of action would depend on its specific interactions with biological targets. Generally, compounds with thiophene, oxadiazole, and triazole rings exhibit interactions through:
Binding to enzyme active sites, potentially inhibiting or modulating their activity.
Interacting with DNA or RNA, affecting genetic regulation.
Targeting specific cellular pathways, altering signal transduction processes.
Comparison with Similar Compounds
4-oxo-N-(2-(4-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide: : Differing by the presence of a furan ring instead of a thiophene ring.
4-oxo-N-(2-(4-(3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide: : Featuring a pyridine ring in place of the thiophene ring.
Uniqueness: The unique combination of a thiophene ring, an oxadiazole ring, and a triazole ring within this compound provides distinctive electronic and steric properties, potentially offering unique reactivity and biological activity compared to its analogs. The specific configuration can influence how it interacts with biological targets, potentially leading to unique pharmacological profiles.
There you go, an intricate dive into your fascinating compound. What’s your next request?
Properties
IUPAC Name |
4-(4-methylphenyl)-4-oxo-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-14-2-4-15(5-3-14)18(28)6-7-19(29)22-9-10-27-12-17(24-26-27)21-23-20(25-30-21)16-8-11-31-13-16/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVQUVGPDGAFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426602.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2426606.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea](/img/structure/B2426608.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2426611.png)
![N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2426612.png)
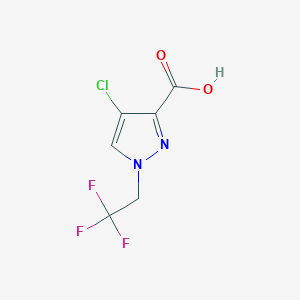

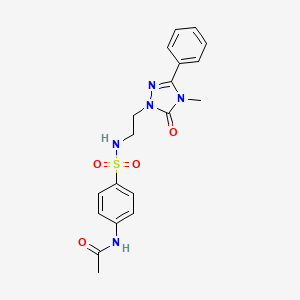
![2-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2426620.png)
![2-cyano-N-{4-[2-(dimethylamino)acetamido]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2426621.png)
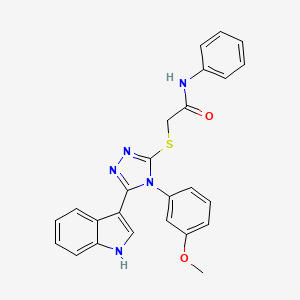
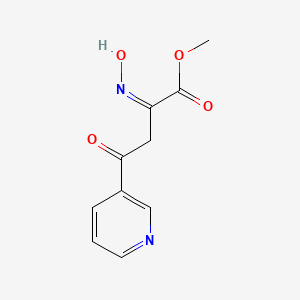
![4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde](/img/structure/B2426625.png)
